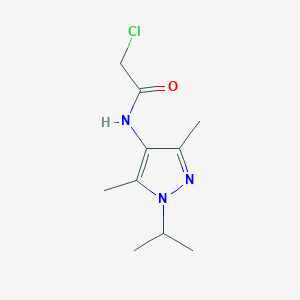
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide, also known as MPAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide leads to changes in gene expression patterns, resulting in various biochemical and physiological effects.
Biochemical and physiological effects:
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation, and the modulation of synaptic plasticity in the brain. It has also been found to have anti-inflammatory properties and to be involved in the regulation of cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which allows for the study of specific gene expression patterns. However, one limitation of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide. Another area of interest is the investigation of the role of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in the regulation of epigenetic modifications and its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit HDAC activity and its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the regulation of gene expression patterns, resulting in various biochemical and physiological effects. While there are advantages and limitations to using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments, there are several future directions for its use in scientific research.
Synthesemethoden
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of N-methylpyrrolidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenylalanine methyl ester. The product obtained is then treated with ammonia to yield 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been used in various scientific research studies, including those related to drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-15(20)13-8-5-9-18(13)14(19)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPLXFEAKZNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)

![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)

